

Technical Guide: 1-Bromo-1-chlorocyclobutane (CAS 31038-07-0)

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Compound of Interest

Compound Name: 1-Bromo-1-chlorocyclobutane

Cat. No.: B13957212

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Abstract

This technical guide provides a comprehensive overview of **1-bromo-1-chlorocyclobutane** (CAS Number: 31038-07-0), a halogenated cyclobutane derivative. Due to its strained ring system and the presence of two different halogen atoms on the same carbon, this compound serves as a versatile intermediate in organic synthesis, particularly for the construction of complex molecular architectures. This document consolidates available data on its chemical and physical properties, outlines general synthetic strategies, and discusses its potential reactivity, with a focus on intramolecular coupling reactions. While detailed experimental protocols and complete spectral data are not widely available in the public domain, this guide presents the currently accessible information to aid researchers in their work with this compound.

Chemical and Physical Properties

1-Bromo-1-chlorocyclobutane is a cyclic alkyl halide with the molecular formula C_4H_6BrCl .^[1] The presence of both bromine and chlorine imparts unique reactivity to the molecule. A summary of its known and predicted properties is presented below.

Property	Value	Source
CAS Number	31038-07-0	[1]
Molecular Formula	C ₄ H ₆ BrCl	[1]
Molecular Weight	169.45 g/mol	[1]
Predicted Boiling Point	151.9 ± 13.0 °C at 760 mmHg	Benchchem
Predicted Density	1.7 ± 0.1 g/cm ³	Benchchem
XLogP3	2.4	[1]
SMILES	C1CC(C1)(Cl)Br	[1]
InChI	InChI=1S/C4H6BrCl/c5-4(6)2-1-3-4/h1-3H2	[1]
InChIKey	XSCXKWZUJRRIL-UHFFFAOYSA-N	[1]

Spectral Data

Detailed experimental spectral data for **1-bromo-1-chlorocyclobutane** is limited in publicly accessible databases. However, mass spectrometry data is available and provides key information for its identification.

Mass Spectrometry

The mass spectrum of **1-bromo-1-chlorocyclobutane** is characterized by a distinctive isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio).

m/z	Interpretation
172	$[M+4]^+$ (containing ^{81}Br and ^{37}Cl)
170	$[M+2]^+$ (containing ^{81}Br and ^{35}Cl or ^{79}Br and ^{37}Cl)
168	$[M]^+$ (containing ^{79}Br and ^{35}Cl)
142	$[M - \text{Cl}]^+$ (containing ^{81}Br)
140	$[M - \text{Cl}]^+$ (containing ^{79}Br)
93	$[M - \text{Br}]^+$ or $[M - \text{HBr}]^+$
55	$[\text{C}_4\text{H}_7]^+$

Note: The relative intensities of the molecular ion peaks will reflect the natural abundance of the halogen isotopes.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest search, experimental ^1H NMR, ^{13}C NMR, and IR spectra for **1-bromo-1-chlorocyclobutane** are not available in the public domain. Researchers working with this compound would need to acquire this data for its comprehensive characterization.

Synthesis Methodologies

While specific, detailed experimental protocols for the synthesis of **1-bromo-1-chlorocyclobutane** are not readily found, the literature suggests two primary strategies starting from commercially available precursors.

Sequential Halogenation of Cyclobutanone

This is a plausible and logical route for the synthesis of **1-bromo-1-chlorocyclobutane**. The methodology involves a two-step process:

- Monohalogenation of Cyclobutanone: The first step is the selective introduction of one halogen atom at the α -position of cyclobutanone. For instance, α -chlorocyclobutanone can

be prepared.

- **Second Halogenation:** The resulting α -halocyclobutanone is then subjected to a second halogenation step with a different halogenating agent to yield the final product.

Caption: Synthesis of **1-Bromo-1-chlorocyclobutane** from Cyclobutanone.

Decarboxylative Halogenation

Another potential synthetic pathway involves the use of a cyclobutanecarboxylic acid derivative. This method is based on the Hunsdiecker reaction or its modifications.

- **Synthesis of 1-Bromo-1-chlorocyclobutanecarboxylic Acid:** This intermediate could potentially be synthesized from a suitable precursor.
- **Decarboxylative Halogenation:** The carboxylic acid is then converted to its silver salt and treated with a halogen to replace the carboxyl group.

It is important to note that these are generalized pathways, and the development of a specific, optimized experimental protocol would require further investigation.

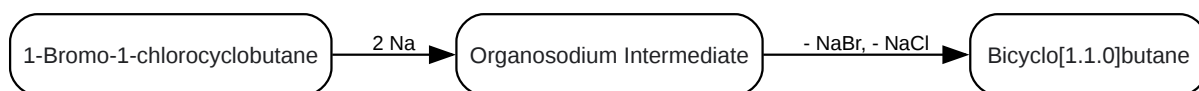
Chemical Reactivity and Potential Applications

The primary interest in **1-bromo-1-chlorocyclobutane** lies in its potential as a building block in organic synthesis. The two different halogens offer opportunities for selective and sequential reactions.

Intramolecular Wurtz Reaction

A key potential reaction of 1,1-dihalocycloalkanes is the intramolecular Wurtz-type coupling to form highly strained bicyclic compounds. In the case of **1-bromo-1-chlorocyclobutane**, treatment with an active metal like sodium could theoretically lead to the formation of bicyclo[1.1.0]butane. This reaction is conceptually similar to the reported intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane.

The mechanism is thought to proceed through the formation of a carbanion, which then displaces the second halogen in an intramolecular fashion. The higher reactivity of the carbon-bromine bond suggests it would be the first to react.



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Caption: Proposed Intramolecular Wurtz Reaction of **1-Bromo-1-chlorocyclobutane**.

Safety and Handling

1-Bromo-1-chlorocyclobutane is predicted to be a hazardous substance. The following GHS hazard statements have been associated with it:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautions:

- Handle this compound in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-Bromo-1-chlorocyclobutane is a chemical compound with significant potential in synthetic organic chemistry. Its utility as a precursor to strained bicyclic systems and other complex molecules makes it a target of interest for methods development. However, a notable lack of detailed, publicly available experimental protocols and comprehensive spectral data presents a challenge for researchers. The information compiled in this guide serves as a starting point for

scientists and professionals in the field, highlighting the known properties and potential synthetic utility of this compound, while also underscoring the areas where further research and data publication are needed.

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References

- 1. 1-Bromo-1-chlorocyclobutane | C₄H₆BrCl | CID 560732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1-Bromo-1-chlorocyclobutane (CAS 31038-07-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13957212#1-bromo-1-chlorocyclobutane-cas-number-31038-07-0]

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